Volatility and Aqueous Solubility Head-to-Head Comparison: 1,8-Dichlorooctane vs. 1,8-Dibromooctane
In a direct comparative study of vapor pressure and aqueous solubility as a function of temperature, 1,8-dichlorooctane demonstrated approximately threefold higher volatility and threefold higher water solubility compared to its dibromo analog 1,8-dibromooctane [1]. These differences directly impact environmental partitioning behavior and the selection of the appropriate halogenated intermediate for applications involving phase transfer or volatility control.
| Evidence Dimension | Vapor pressure (psat) at 20–80 °C range and Aqueous mole fraction solubility at 25 °C |
|---|---|
| Target Compound Data | psat: 3–250 Pa; Solubility (mole fraction): 5.95 × 10⁻⁷ at 25 °C |
| Comparator Or Baseline | 1,8-Dibromooctane (CAS 4549-32-0): psat 0.53–62 Pa; Solubility (mole fraction): 1.92 × 10⁻⁷ at 25 °C |
| Quantified Difference | Volatility: ~3-fold higher (based on psat range ratio); Solubility: ~3.1-fold higher (5.95/1.92) |
| Conditions | Vapor pressure: static method, estimated uncertainty 3%–5%, temperature range 20–80 °C (dichloro) and 1–40 °C (dibromo). Aqueous solubility: dynamic saturation column method, accuracy within ±10%. |
Why This Matters
This differential volatility and water solubility profile is critical for selecting the appropriate C8 linker when designing syntheses involving aqueous-organic biphasic systems or when predicting the environmental fate and air-water partitioning of halogenated intermediates.
- [1] Garrido, M., & Reis, E. (2001). New data on the vapour pressures and aqueous solubility of 1,8-dichlorooctane and 1,8-dibromooctane. Chemosphere. View Source
